

# In-Depth Technical Guide: Solubility and Stability of 1,4-Oxazepane Hydrochloride

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## Compound of Interest

Compound Name: 1,4-Oxazepane hydrochloride

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## Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **1,4-Oxazepane hydrochloride**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its close structural analog, morpholine hydrochloride, to provide a reasoned estimation of its physicochemical properties. This guide is intended to support researchers, scientists, and drug development professionals in handling, formulating, and analyzing **1,4-Oxazepane hydrochloride**. All quantitative data is presented in structured tables, and detailed experimental protocols for solubility and stability testing are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

## Introduction

1,4-Oxazepane is a seven-membered saturated heterocyclic compound containing a nitrogen and an oxygen atom at the 1 and 4 positions, respectively. The hydrochloride salt of this amine, **1,4-Oxazepane hydrochloride**, is expected to exhibit enhanced aqueous solubility and stability compared to its free base form, making it more suitable for pharmaceutical and research applications. Understanding its solubility and stability profile is critical for its effective use in drug discovery and development.

## Solubility Profile

The hydrochloride salt form of 1,4-Oxazepane is anticipated to be readily soluble in aqueous solutions. The protonated nitrogen atom increases the polarity of the molecule, facilitating interactions with polar solvents like water. While specific quantitative data for **1,4-Oxazepane hydrochloride** is not readily available, the solubility of morpholine hydrochloride, a six-membered cyclic ether amine hydrochloride, provides a valuable reference point. Morpholine hydrochloride is known to have good solubility in water.

Table 1: Estimated Solubility of **1,4-Oxazepane Hydrochloride**

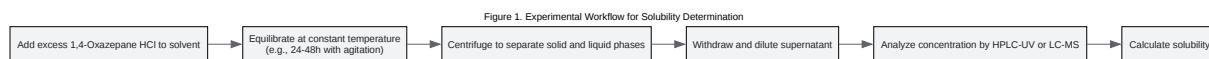
Solvent	Estimated Solubility	Rationale
Water	High	The hydrochloride salt significantly increases aqueous solubility. Based on the high water solubility of morpholine hydrochloride.
Methanol	Soluble	Polar protic solvents are generally good solvents for amine hydrochlorides. N-methylmorpholine hydrochloride shows good solubility in methanol. <a href="#">[1]</a>
Ethanol	Soluble	Similar to methanol, ethanol is a polar protic solvent capable of solvating the ionic salt. N-methylmorpholine hydrochloride also demonstrates solubility in ethanol. <a href="#">[1]</a>
Dichloromethane	Sparingly Soluble	As a less polar aprotic solvent, it is expected to be a poorer solvent for a salt.
Diethyl Ether	Insoluble	Non-polar aprotic solvents are generally not suitable for dissolving ionic compounds.

## Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of **1,4-Oxazepane hydrochloride**.

Protocol:

- Preparation of Saturated Solution: Add an excess amount of **1,4-Oxazepane hydrochloride** to a known volume of the desired solvent in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples to pellet the undissolved solid.
- Sample Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of **1,4-Oxazepane hydrochloride** using a validated analytical method such as HPLC-UV or LC-MS.
- Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.



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Caption: Workflow for determining the solubility of **1,4-Oxazepane hydrochloride**.

## Stability Profile

The stability of **1,4-Oxazepane hydrochloride** is a critical parameter for its storage and handling. The primary degradation pathway for the 1,4-oxazepane ring is expected to be acid-catalyzed hydrolysis of the ether linkage. The presence of the hydrochloride salt implies an acidic environment in aqueous solution, which could potentially facilitate this degradation over time, especially at elevated temperatures. Morpholine hydrochloride is reported to be relatively stable under routine storage conditions but is sensitive to light, humidity, and heat.<sup>[2]</sup>

Table 2: Estimated Stability of **1,4-Oxazepane Hydrochloride**

Condition	Estimated Stability	Potential Degradation Pathway
Solid State (Room Temp, Protected from Light & Moisture)	Stable	Minimal degradation expected. Based on the stability of morpholine hydrochloride. <a href="#">[2]</a>
Aqueous Solution (Neutral pH)	Moderately Stable	Slow hydrolysis of the ether linkage may occur over extended periods.
Aqueous Solution (Acidic pH)	Potentially Unstable	Acid-catalyzed hydrolysis of the ether linkage is a likely degradation pathway. The rate would depend on pH and temperature.
Aqueous Solution (Basic pH)	More Stable	The ether linkage is generally more stable under basic conditions.
Elevated Temperature	Unstable	Degradation rate is expected to increase significantly with temperature.
Exposure to Light	Potentially Unstable	Photodegradation could be a possibility, as is common with many organic molecules.

## Experimental Protocol for Stability Testing

A forced degradation study is recommended to identify potential degradation products and pathways.

Protocol:

- Sample Preparation: Prepare solutions of **1,4-Oxazepane hydrochloride** in various media (e.g., water, acidic buffer, basic buffer).
- Stress Conditions: Subject the samples to a range of stress conditions, including:

- Acidic Hydrolysis: 0.1 M HCl at 60 °C
- Basic Hydrolysis: 0.1 M NaOH at 60 °C
- Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature
- Thermal Degradation: Solid and solution samples at elevated temperatures (e.g., 60 °C, 80 °C)
- Photostability: Expose solid and solution samples to UV and visible light.
- Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Sample Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
- Peak Identification: Use LC-MS to identify the mass of the degradation products and propose their structures.

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## References

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